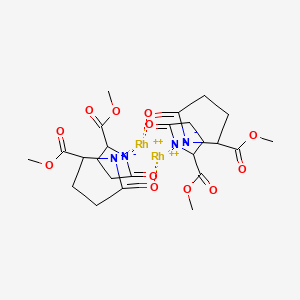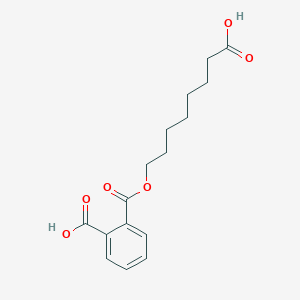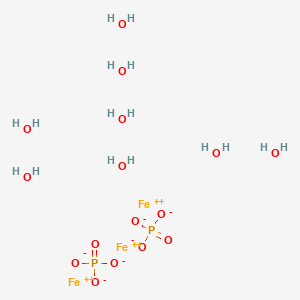
BIG ENDOTHELIN-1 (1-39) (RAT)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Big Endothelin-1 (1-39) (Rat) is a 39 amino acid peptide, which is synthesized and secreted by vascular smooth muscle and endothelium cells . It is produced as an inactive enzyme and is cleaved and activated by serine and aspartic proteases and metalloproteinases . The activated form is called ET-1, which is a potent vasoconstrictor .
Synthesis Analysis
The synthesis of Big Endothelin-1 (1-39) (Rat) involves its production as an inactive enzyme by vascular smooth muscle and endothelium cells . It is then activated by serine and aspartic proteases and metalloproteinases .Molecular Structure Analysis
The molecular structure of Big Endothelin-1 (1-39) (Rat) is represented by the empirical formula C192H292N50O58S5 . It has a molecular weight of 4389.00 .Chemical Reactions Analysis
The chemical reactions involving Big Endothelin-1 (1-39) (Rat) primarily involve its activation from an inactive enzyme to the potent vasoconstrictor ET-1 . This activation process is facilitated by serine and aspartic proteases and metalloproteinases .Physical And Chemical Properties Analysis
The physical and chemical properties of Big Endothelin-1 (1-39) (Rat) include its molecular weight of 4389.00 and its empirical formula C192H292N50O58S5 . It is stored at a temperature of -20°C .Aplicaciones Científicas De Investigación
Role in Cancer Progression
Endothelin-1 (ET-1) plays a physiological role as a potent vasoconstrictor and is often found to be overactivated within cancers . It has been found to potentiate hallmarks of cancer progression such as cell proliferation, invasion and metastasis, as well as angiogenesis .
Inducing Epithelial–Mesenchymal Transition (EMT)
ET-1 has been implicated in inducing the epithelial–mesenchymal transition (EMT), a process by which epithelial cells lose their cell polarity and cell-cell adhesion, and gain migratory and invasive properties to become mesenchymal stem cells .
Promoting Resistance to Anticancer Drugs
ET-1 has also been implicated in promoting resistance to anticancer drugs . This makes it a potential target for improving the effectiveness of cancer treatments.
Therapeutic Opportunities in Cancer Treatment
Many preclinical efforts have been made to target ET-1 expression within cancer, such as by using ET-1 receptor antagonists . Targeting ET-1 has been shown to improve the response to various other cancer therapeutics .
Effects on Cardiovascular and Renal Function
ET-1 is a potent vasoconstrictor with strong anti-natriuretic and anti-diuretic effects . It has significant effects on cardiovascular and renal function, making it a potential target for therapeutic interventions in related diseases .
Role in Ventricular Dilatation
Big Endothelin 39 rat has been used for charting of a standard curve in the study of the role of ET-1 in ventricular dilatation . This suggests a potential role of ET-1 in cardiac physiology and related disorders.
Mecanismo De Acción
Target of Action
Big Endothelin-1 (1-39) (Rat) is a 39-residue peptide that is synthesized and secreted by vascular smooth muscle and endothelium cells . The primary targets of Big Endothelin-1 are the Endothelin A (ET A) and Endothelin B (ET B) receptors .
Mode of Action
Big Endothelin-1 is produced as an inactive enzyme and is cleaved and activated by serine and aspartic proteases and metalloproteinases . The activated form, known as ET-1, is a potent vasoconstrictor . It interacts with its targets, the ET A and ET B receptors, to induce physiological responses .
Biochemical Pathways
The interaction of ET-1 with its receptors triggers a series of biochemical pathways. For instance, ET-1 is a potent vasoconstrictor, especially in the renal vasculature, and has anti-natriuretic and anti-diuretic effects . It also raises blood pressure in mice .
Pharmacokinetics
The pharmacokinetics of Big Endothelin-1 (1-39) (Rat) are complex and involve multiple factors. The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties are influenced by its biochemical interactions and the physiological environment . .
Result of Action
The action of Big Endothelin-1 (1-39) (Rat) results in several molecular and cellular effects. It induces diuretic and natriuretic responses in conscious Sprague-Dawley rats . It also raises blood pressure in mice .
Action Environment
The action, efficacy, and stability of Big Endothelin-1 (1-39) (Rat) can be influenced by various environmental factors. For instance, the physiological environment, including the presence of other biochemicals and the state of the target cells, can affect the compound’s action . .
Safety and Hazards
Big Endothelin-1 (1-39) (Rat) is classified as Acute Tox. 1 Inhalation and Acute Tox. 1 Oral . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of accidental release, it is advised to use personal protective equipment and ensure adequate ventilation .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for BIG ENDOTHELIN-1 (1-39) (RAT) involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry.", "Starting Materials": [ "Fmoc-Arg(Pbf)-OH", "Fmoc-Asp(OtBu)-OH", "Fmoc-Glu(OtBu)-OH", "Fmoc-Gln(Trt)-OH", "Fmoc-His(Trt)-OH", "Fmoc-Ile-OH", "Fmoc-Leu-OH", "Fmoc-Lys(Boc)-OH", "Fmoc-Met-OH", "Fmoc-Phe-OH", "Fmoc-Pro-OH", "Fmoc-Ser(tBu)-OH", "Fmoc-Thr(tBu)-OH", "Fmoc-Trp(Boc)-OH", "Fmoc-Tyr(tBu)-OH", "Fmoc-Val-OH", "Rink amide resin", "O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)", "N,N-Diisopropylethylamine (DIPEA)", "Piperidine", "Trifluoroacetic acid (TFA)", "Dichloromethane (DCM)", "Dimethylformamide (DMF)", "N-Methylpyrrolidone (NMP)", "Diethyl ether", "Triisopropylsilane (TIS)", "Hydrogen fluoride (HF)" ], "Reaction": [ "1. Swell the Rink amide resin in DCM for 30 minutes.", "2. Remove the DCM and add a solution of Fmoc-Arg(Pbf)-OH, HBTU, and DIPEA in DMF to the resin. Shake for 2 hours.", "3. Wash the resin with DMF and DCM.", "4. Repeat steps 2-3 for Fmoc-Asp(OtBu)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Gln(Trt)-OH, Fmoc-His(Trt)-OH, Fmoc-Ile-OH, Fmoc-Leu-OH, Fmoc-Lys(Boc)-OH, Fmoc-Met-OH, Fmoc-Phe-OH, Fmoc-Pro-OH, Fmoc-Ser(tBu)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Tyr(tBu)-OH, and Fmoc-Val-OH.", "5. Deprotect the side chains using piperidine in DMF.", "6. Wash the resin with DMF and DCM.", "7. Add a solution of Fmoc-Asp(OtBu)-OH, HBTU, and DIPEA in DMF to the resin. Shake for 2 hours.", "8. Wash the resin with DMF and DCM.", "9. Repeat steps 7-8 for Fmoc-Glu(OtBu)-OH.", "10. Deprotect the side chains using piperidine in DMF.", "11. Wash the resin with DMF and DCM.", "12. Add a solution of Fmoc-Asp(OtBu)-OH, HBTU, and DIPEA in DMF to the resin. Shake for 2 hours.", "13. Wash the resin with DMF and DCM.", "14. Repeat steps 12-13 for Fmoc-Glu(OtBu)-OH.", "15. Deprotect the side chains using piperidine in DMF.", "16. Wash the resin with DMF and DCM.", "17. Add a solution of Fmoc-Asp(OtBu)-OH, HBTU, and DIPEA in DMF to the resin. Shake for 2 hours.", "18. Wash the resin with DMF and DCM.", "19. Repeat steps 17-18 for Fmoc-Glu(OtBu)-OH.", "20. Deprotect the side chains using piperidine in DMF.", "21. Wash the resin with DMF and DCM.", "22. Add a solution of Fmoc-Asp(OtBu)-OH, HBTU, and DIPEA in DMF to the resin. Shake for 2 hours.", "23. Wash the resin with DMF and DCM.", "24. Repeat steps 22-23 for Fmoc-Glu(OtBu)-OH.", "25. Deprotect the side chains using piperidine in DMF.", "26. Wash the resin with DMF and DCM.", "27. Add a solution of Fmoc-Asp(OtBu)-OH, HBTU, and DIPEA in DMF to the resin. Shake for 2 hours.", "28. Wash the resin with DMF and DCM.", "29. Repeat steps 27-28 for Fmoc-Glu(OtBu)-OH.", "30. Deprotect the side chains using piperidine in DMF.", "31. Wash the resin with DMF and DCM.", "32. Add a solution of Fmoc-Asp(OtBu)-OH, HBTU, and DIPEA in DMF to the resin. Shake for 2 hours.", "33. Wash the resin with DMF and DCM.", "34. Repeat steps 32-33 for Fmoc-Glu(OtBu)-OH.", "35. Deprotect the side chains using piperidine in DMF.", "36. Wash the resin with DMF and DCM.", "37. Add a solution of Fmoc-Asp(OtBu)-OH, HBTU, and DIPEA in DMF to the resin. Shake for 2 hours.", "38. Wash the resin with DMF and DCM.", "39. Repeat steps 37-38 for Fmoc-Glu(OtBu)-OH.", "40. Deprotect the side chains using piperidine in DMF.", "41. Wash the resin with DMF and DCM.", "42. Add a solution of Fmoc-Asp(OtBu)-OH, HBTU, and DIPEA in DMF to the resin. Shake for 2 hours.", "43. Wash the resin with DMF and DCM.", "44. Repeat steps 42-43 for Fmoc-Glu(OtBu)-OH.", "45. Deprotect the side chains using piperidine in DMF.", "46. Wash the resin with DMF and DCM.", "47. Add a solution of Fmoc-Asp(OtBu)-OH, HBTU, and DIPEA in DMF to the resin. Shake for 2 hours.", "48. Wash the resin with DMF and DCM.", "49. Repeat steps 47-48 for Fmoc-Glu(OtBu)-OH.", "50. Deprotect the side chains using piperidine in DMF.", "51. Wash the resin with DMF and DCM.", "52. Add a solution of Fmoc-Asp(OtBu)-OH, HBTU, and DIPEA in DMF to the resin. Shake for 2 hours.", "53. Wash the resin with DMF and DCM.", "54. Repeat steps 52-53 for Fmoc-Glu(OtBu)-OH.", "55. Deprotect the side chains using piperidine in DMF.", "56. Wash the resin with DMF and DCM.", "57. Add a solution of Fmoc-Asp(OtBu)-OH, HBTU, and DIPEA in DMF to the resin. Shake for 2 hours.", "58. Wash the resin with DMF and DCM.", "59. Repeat steps 57-58 for Fmoc-Glu(OtBu)-OH.", "60. Deprotect the side chains using piperidine in DMF.", "61. Wash the resin with DMF and DCM.", "62. Add a solution of Fmoc-Asp(OtBu)-OH, HBTU, and DIPEA in DMF to the resin. Shake for 2 hours.", "63. Wash the resin with DMF and DCM.", "64. Repeat steps 62-63 for Fmoc-Glu(OtBu)-OH.", "65. Deprotect the side chains using piperidine in DMF.", "66. Wash the resin with DMF and DCM.", "67. Add a solution of Fmoc-Asp(OtBu)-OH, HBTU, and DIPEA in DMF to the resin. Shake for 2 hours.", "68. Wash the resin with DMF and DCM.", "69. Repeat steps 67-68 for Fmoc-Glu(OtBu)-OH.", "70. Deprotect the side chains using piperidine in DM | |
Número CAS |
135842-15-8 |
Nombre del producto |
BIG ENDOTHELIN-1 (1-39) (RAT) |
Fórmula molecular |
C192H292N50O58S5 |
Peso molecular |
4389 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(5a,14b,18R)-17-[(2,2-2H2)cyclopropyl(2H2)methyl]-18-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-6-methoxy-18,19-dihydro-4,5-epoxy-6,14-ethenomorphinan-3-ol](/img/structure/B1148282.png)